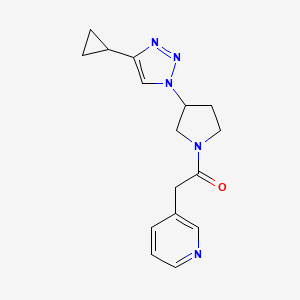

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(8-12-2-1-6-17-9-12)20-7-5-14(10-20)21-11-15(18-19-21)13-3-4-13/h1-2,6,9,11,13-14H,3-5,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBZFDBQYOPUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound characterized by its unique structural features, which include a pyrrolidine ring, a triazole moiety, and a pyridine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 346.434 g/mol. The compound's structure can be represented as follows:

Research indicates that the biological activity of this compound may be linked to its ability to interact with various molecular targets involved in cellular signaling pathways. The triazole and pyridine components are known to influence the compound's pharmacodynamics, potentially enhancing its efficacy against specific biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone. For instance, derivatives containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 0.2757 | |

| Compound B | HEPG2 (liver cancer) | 1.18 | |

| Compound C | SW1116 (colon cancer) | 0.41785 |

The above table summarizes findings from recent studies where similar compounds exhibited potent anticancer activities through mechanisms such as apoptosis induction and inhibition of key signaling pathways like EGFR and Src kinases.

Neuropharmacological Activity

In addition to anticancer properties, the compound has been evaluated for neuropharmacological effects. Triazole derivatives have been noted for their anticonvulsant properties in various animal models. For example:

| Model | Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| PTZ Seizure Model | Triazole Derivative X | 18.4 | 170.2 | 9.2 |

This data indicates that the compound may offer protective effects against seizures while maintaining a favorable safety margin.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of triazole-containing compounds against multiple cancer cell lines. The results demonstrated that compounds with structural similarities to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone showed promising results in inhibiting tumor growth and inducing apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole derivatives in models of epilepsy. The study found that these compounds significantly reduced seizure frequency and severity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.